3-Bromo-4-methoxy-benzamidine

Übersicht

Beschreibung

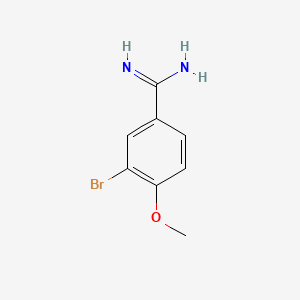

3-Bromo-4-methoxy-benzamidine is an organic compound with the molecular formula C8H9BrN2O. It is characterized by a bromine atom at the third position, a methoxy group at the fourth position, and an amidine group attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxy-benzamidine typically involves the bromination of 4-methoxybenzaldehyde followed by the conversion of the aldehyde group to an amidine group. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-4-methoxy-benzamidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamidines, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticoagulant Activity

3-Bromo-4-methoxy-benzamidine derivatives have been investigated for their potential as anticoagulants. In particular, benzamidine derivatives are known to inhibit factor Xa, a crucial enzyme in the coagulation cascade. Research has shown that modifications to the benzamidine scaffold can lead to improved inhibitory activity against factor Xa, making these compounds valuable in the development of new anticoagulant therapies .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. A series of benzamidine derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. The results indicated that certain derivatives exhibited promising anti-inflammatory activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Organic Synthesis Applications

Synthesis of Novel Compounds

this compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various heterocyclic compounds through reactions such as C-H functionalization and amidation reactions. For example, it has been employed in the synthesis of α-ketoimides from ethylbenzene derivatives, showcasing its utility in generating complex molecular structures .

Reagent in Chemical Reactions

The compound is also used as a reagent in several chemical transformations. It has been noted for its role in the asymmetric synthesis of β-hydroxy-α-amino acids via Mukaiyama aldol reactions, demonstrating its capability to facilitate the formation of chiral centers .

Material Science Applications

Fluorination Reactions

In material science, this compound can be involved in fluorination processes, which are critical for modifying the biological activity and pharmacokinetics of compounds. The introduction of fluorine atoms into organic molecules often enhances their stability and bioactivity, making fluorinated derivatives valuable in drug design .

Table 1: Summary of Biological Activities

| Compound | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| This compound | Factor Xa Inhibition | Not specified | |

| Benzamidine Derivative A | COX-2 Inhibition | 0.04 ± 0.01 | |

| Benzamidine Derivative B | Anti-inflammatory | 0.04 ± 0.02 |

Table 2: Synthetic Applications

Wirkmechanismus

The mechanism of action of 3-Bromo-4-methoxy-benzamidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

- 3-Bromo-4-methoxybenzonitrile

- 3-Bromo-4-methoxybenzaldehyde

- 3-Methoxybenzamide

Comparison: 3-Bromo-4-methoxy-benzamidine is unique due to the presence of both a bromine atom and an amidine group, which confer distinct chemical properties and reactivity.

Biologische Aktivität

3-Bromo-4-methoxy-benzamidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 229.07 g/mol

- CAS Number : 687985-65-5

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can inhibit certain enzymes, impacting various metabolic pathways.

- Receptor Modulation : It may act on specific receptors, influencing cellular signaling processes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzamide derivatives, including this compound. Research indicates that similar compounds can significantly reduce the amount of cytoplasmic hepatitis B virus (HBV) DNA by promoting the formation of empty capsids through interaction with HBV core proteins . This suggests that this compound may also exhibit antiviral properties that warrant further investigation.

Antimicrobial Properties

The compound has shown promise in agricultural applications, particularly in inhibiting pathogens such as Cytospora mandshurica and Coniella diplodiella. It demonstrates a significant inhibitory effect on these pathogens, indicating potential use as an agricultural biocide .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of benzamide derivatives:

- Anticancer Activity : Some benzamide derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have shown moderate to high potency against various cancer cell lines .

- Anti-inflammatory Effects : In vitro studies have demonstrated that certain benzamide derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The half-maximal inhibitory concentration (IC) values for these compounds indicate their potential as anti-inflammatory agents .

Data Table: Biological Activities of this compound and Related Compounds

Eigenschaften

IUPAC Name |

3-bromo-4-methoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXWXKAEPIJEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408126 | |

| Record name | 3-BROMO-4-METHOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687985-65-5 | |

| Record name | 3-BROMO-4-METHOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.